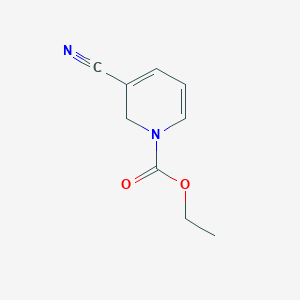
Ethyl 3-cyano-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-2H-pyridine-1-carboxylate, also known as ethyl 3-cyano-2-pyridinecarboxylate, is a chemical compound with the molecular formula C10H8N2O2. It is a pyridine derivative that has attracted attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate may increase the concentration of acetylcholine in the brain, which could have beneficial effects on cognitive function.
Biochemical and Physiological Effects
Ethyl 3-cyano-2H-pyridine-1-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic properties, which could make it useful for the treatment of pain and inflammation. It has also been shown to have antitumor and antimicrobial properties, which could make it useful for the treatment of cancer and infectious diseases, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate is that it is relatively easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate. One area of interest is the development of new synthetic methods that could improve the yield and purity of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
Ethyl 3-cyano-2H-pyridine-1-carboxylate can be synthesized through a variety of methods, including the reaction of Ethyl 3-cyano-2H-pyridine-1-carboxylate nicotinate with malononitrile in the presence of sodium ethoxide, or the reaction of Ethyl 3-cyano-2H-pyridine-1-carboxylate 2-chloro-3-pyridinecarboxylate with sodium cyanide. One of the most commonly used methods is the reaction of Ethyl 3-cyano-2H-pyridine-1-carboxylate 2-pyridinecarboxylate with malononitrile in the presence of sodium ethoxide. This method yields Ethyl 3-cyano-2H-pyridine-1-carboxylate 3-cyano-2H-pyridine-1-carboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-2H-pyridine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. It has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Propiedades
Número CAS |
103935-34-8 |
|---|---|
Nombre del producto |
Ethyl 3-cyano-2H-pyridine-1-carboxylate |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
ethyl 3-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-5H,2,7H2,1H3 |
Clave InChI |
ZWXDBDOYXKZPRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=CC=C1)C#N |
SMILES canónico |
CCOC(=O)N1CC(=CC=C1)C#N |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



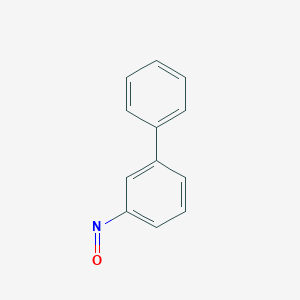
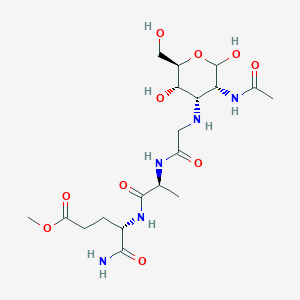
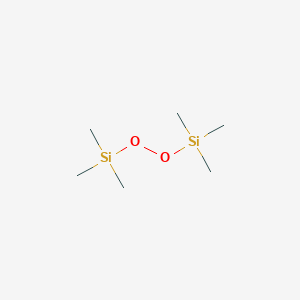
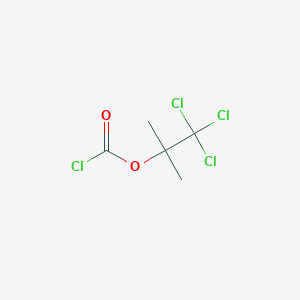
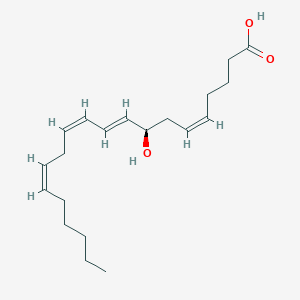
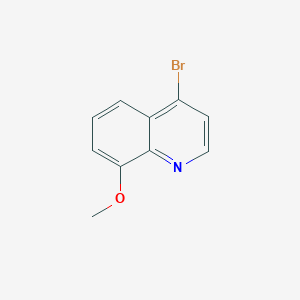
![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)
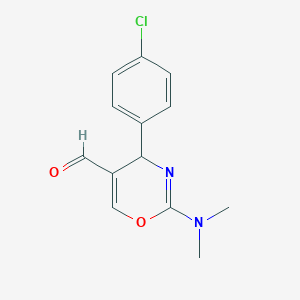
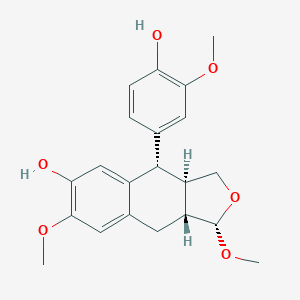


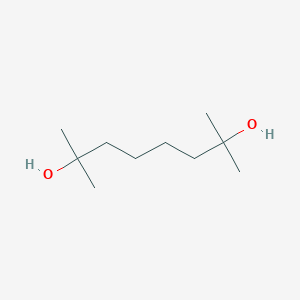
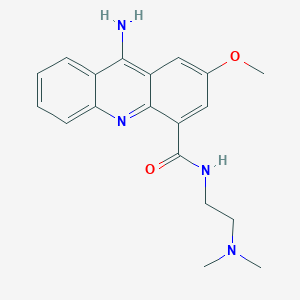
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)